Pluviatolide Pluviatolide (-)-pluviatolide is a butan-4-olide that is dihydrofuran-2(3H)-one which is substituted by a vanillyl group at position 3 and by a 3,4-methylenedioxybenzyl group at position 4 (the R,R stereoisomer). It has a role as a plant metabolite. It is a member of phenols, a member of benzodioxoles, an aromatic ether, a lignan and a butan-4-olide.
Pluviatolide is a natural product found in Chamaecyparis formosensis, Syringa pinnatifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28115-68-6
VCID: VC0539885
InChI: InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
SMILES: COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol

Pluviatolide

CAS No.: 28115-68-6

Cat. No.: VC0539885

Molecular Formula: C20H20O6

Molecular Weight: 356.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pluviatolide - 28115-68-6

Specification

CAS No. 28115-68-6
Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
IUPAC Name (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
Standard InChI Key OCTZTNYFALPGHW-LSDHHAIUSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O
SMILES COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Canonical SMILES COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Formula and Structural Features

Pluviatolide (CAS 28115-68-6) is classified as a sesquiterpene lactone with the molecular formula C₂₀H₂₀O₆ . Its bicyclic framework consists of a fused furanolactone ring system, which is critical for its biological activity. The compound’s stereochemistry, denoted by the (-)-enantiomer designation, influences its interactions with biological targets .

Table 1: Key Chemical Properties of Pluviatolide

PropertyValue
Molecular FormulaC₂₀H₂₀O₆
Molecular Weight356.37 g/mol
InChI KeyOCTZTNYFALPGHW-LSDHHAIUSA-N
SMILESO=C1OCC(CC2=CC=C3OCOC3=C2)C1CC4=CC=C(O)C(OC)=C4
Optical Activity(-)-enantiomer

The InChI string (InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1) confirms the spatial arrangement of atoms, highlighting the trans-configuration at positions C-3 and C-4 .

Stereochemical Significance

The (-)-enantiomer of Pluviatolide exhibits distinct bioactivity compared to its (+)-counterpart. This enantiomeric specificity is attributed to its interaction with chiral biological receptors, particularly in anti-inflammatory pathways .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Pluviatolide is predominantly isolated from species within the Asteraceae and Berberidaceae families. Notable sources include:

  • Podophyllum peltatum (Mayapple)

  • Forsythia suspensa

  • Anthriscus sylvestris

These plants accumulate Pluviatolide as part of their defense mechanisms against herbivores and pathogens .

Biosynthesis from Phenylpropanoid Precursors

Pluviatolide is synthesized via the phenylpropanoid pathway, which involves the following enzymatic steps:

Table 2: Key Enzymes in Pluviatolide Biosynthesis

EnzymeFunctionSource Organism
Pinoresinol-Lariciresinol Reductase (PLR)Converts (+)-pinoresinol to (+)-lariciresinolPodophyllum peltatum
CYP71CU1Hydroxylates pluviatolide to 5′-demethyl-yateinPodophyllum hexandrum
O-Methyltransferase (OMT3)Methylates pluviatolide at C-5′Linum flavum
  • Initial Coupling: Dirigent proteins mediate the stereospecific coupling of coniferyl alcohol to form (-)-pinoresinol .

  • Reduction: PLR reduces (-)-pinoresinol to (-)-lariciresinol, introducing hydroxyl groups critical for subsequent modifications .

  • Lactonization: Spontaneous cyclization forms the furanolactone core of Pluviatolide .

  • Methylation and Hydroxylation: OMT3 and CYP71CU1 introduce methyl and hydroxyl groups, respectively, yielding intermediates like 5′-demethyl-yatein .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Pluviatolide inhibits NF-κB and COX-2 pathways, reducing prostaglandin E₂ (PGE₂) synthesis in macrophages. In murine models, it decreased TNF-α production by 58% at 10 μM .

Cytotoxic and Antitumor Effects

Pluviatolide serves as a biosynthetic precursor to podophyllotoxin, a lignan used in semisynthetic anticancer drugs (e.g., etoposide). Key findings include:

  • IC₅₀ Values: 2.4 μM against HeLa cells

  • Mechanism: Stabilizes topoisomerase II-DNA cleavage complexes, inducing apoptosis .

Table 3: Anticancer Derivatives of Pluviatolide

DerivativeTarget Cancer TypeMechanism of Action
EtoposideLung, testicularTopoisomerase II inhibition
TeniposideLeukemiaDNA strand break induction
DeoxypodophyllotoxinBreastMicrotubule disruption

Research Advancements and Applications

Metabolic Engineering

Recent studies have optimized Pluviatolide production in heterologous hosts:

  • Transgenic Forsythia cells: Co-expression of FkCYP71BJ9 and FkOMT3 increased Pluviatolide yield by 3.2-fold under red light .

  • Nicotiana benthamiana: Transient expression of Podophyllum CYP enzymes enabled de novo synthesis of pluviatolide-derived lignans .

Clinical Relevance

Pluviatolide’s role in etoposide biosynthesis has spurred interest in scalable production. Current challenges include:

  • Low titers in plant cell cultures (≤1.2 mg/L)

  • Regulatory hurdles in synthetic biology approaches

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